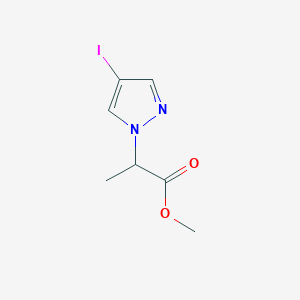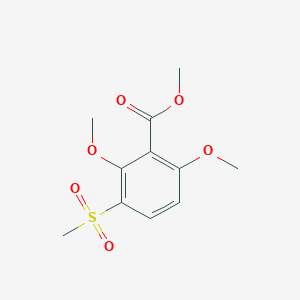![molecular formula C21H24N2O7 B1531458 Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate CAS No. 1123191-91-2](/img/structure/B1531458.png)
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate
概要
説明
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate is a complex organic compound with the molecular formula C21H24N2O7. It is an intermediate in the synthesis of metal-ion chelating amino acids into proteins, often used as a biophysical probe. This compound is characterized by its pale green solid appearance and is soluble in dichloromethane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate typically involves multi-step organic reactions. One common method includes the acylation of 8-hydroxyquinoline followed by esterification and amidation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted acetamido compounds .
科学的研究の応用
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of metal-ion chelating amino acids, which are crucial for studying protein structures and functions.
Biology: Employed in biophysical studies to probe protein interactions and dynamics.
Medicine: Investigated for its potential in drug development, particularly in targeting metal-ion related diseases.
Industry: Utilized in the production of specialized chemicals and materials for research and development.
作用機序
The mechanism of action of Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate involves its ability to chelate metal ions. This chelation process is crucial for its role as a biophysical probe, allowing it to interact with specific molecular targets such as proteins and enzymes. The pathways involved include the formation of stable complexes with metal ions, which can then be studied for their structural and functional properties.
類似化合物との比較
Similar Compounds
Diethyl 2-acetamido-2-[(8-hydroxyquinolin-3-yl)methyl]propanedioate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Diethyl 2-acetamido-2-[(8-methoxyquinolin-3-yl)methyl]propanedioate: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate is unique due to its specific acetyloxy group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly valuable in biophysical studies and drug development .
特性
IUPAC Name |
diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-5-28-19(26)21(23-13(3)24,20(27)29-6-2)11-15-10-16-8-7-9-17(30-14(4)25)18(16)22-12-15/h7-10,12H,5-6,11H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZOWFYKPATUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C2C(=C1)C=CC=C2OC(=O)C)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1531375.png)
![3-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1531376.png)
![(3Z)-3-[(3,5-difluorophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B1531377.png)
![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)

![1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531380.png)


![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)

![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)

